![molecular formula C10H11ClN2O3 B1440753 N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine CAS No. 1220031-50-4](/img/structure/B1440753.png)

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine

Übersicht

Beschreibung

Chlorantraniliprole is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . It is highly persistent in the environment .

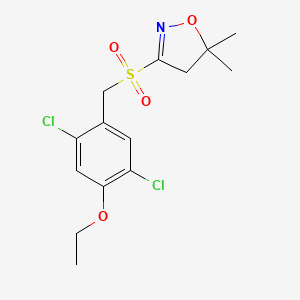

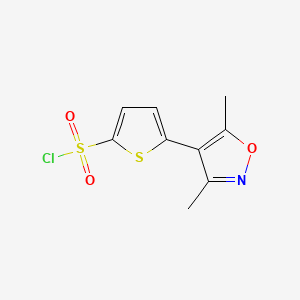

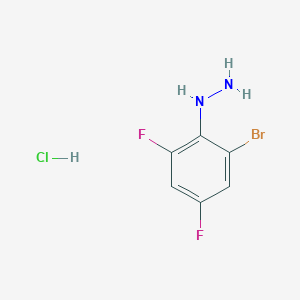

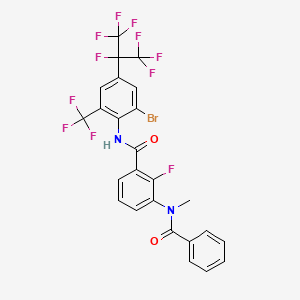

Molecular Structure Analysis

The molecular formula of chlorantraniliprole is C18H14BrCl2N5O2 . Its structural formula shows the arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis

Chlorantraniliprole has a molecular weight of 483.15 g/mole . It has a low aqueous solubility and a low volatility .Wissenschaftliche Forschungsanwendungen

Agriculture: Insecticide Development

Chlorantraniliprole: is a novel anthranilic diamide insecticide, which is a part of the selective ryanodine receptor agonists class . It’s designed to combat insecticide resistance and is used in agriculture to control a variety of pests. Its mode of action involves binding to insect ryanodine receptors, causing an uncontrolled release of calcium stores, leading to paralysis and death of the insect .

Environmental Science: Pesticide Residue Analysis

In environmental sciences, Chlorantraniliprole is analyzed for its residue levels in various ecosystems. Its low toxicity and low residue properties make it an environmentally benign option. Analytical standards of Chlorantraniliprole are used to ensure accurate measurement of its presence in environmental samples, using techniques like HPLC and gas chromatography .

Chemistry: Synthesis of Novel Compounds

The chemical structure of Chlorantraniliprole serves as a basis for synthesizing novel compounds with potential insecticidal activities. Researchers utilize its core structure to create derivatives that could offer enhanced efficacy or reduced environmental impact .

Pest Management: Integrated Strategies

Chlorantraniliprole: plays a significant role in integrated pest management strategies. Its unique mode of action complements other methods and helps in managing resistance development among target pest populations .

Toxicology: Safety and Efficacy Studies

Toxicological studies of Chlorantraniliprole focus on its safety profile for non-target organisms, including humans. Its selective toxicity towards insects over mammals is a key area of research, ensuring it’s safe for use in public health scenarios .

Material Science: Formulation Technology

In material science, the formulation of Chlorantraniliprole is studied to enhance its stability, solubility, and delivery methods. This includes developing microencapsulated forms that can provide controlled release and targeted application .

Regulatory Science: Compliance and Standards

Chlorantraniliprole: is subject to regulatory compliance, where its production, application, and environmental impact are evaluated against established standards. Research in this field ensures that Chlorantraniliprole meets the necessary quality levels and is traceable to primary material from recognized standards organizations .

Biochemistry: Mode of Action Investigation

Biochemical research into Chlorantraniliprole involves studying its interaction with ryanodine receptors at the molecular level. Understanding this interaction can lead to the development of more selective and potent insecticides .

Safety and Hazards

Wirkmechanismus

Target of Action

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, also known as Chlorantraniliprole, is an insecticide that operates by a highly specific biochemical mode of action . It primarily targets the ryanodine receptors (RyRs) in insects . These receptors are critical for muscle contraction .

Mode of Action

Chlorantraniliprole binds and activates insect ryanodine receptors (RyRs) in a selective and potent manner . This activation leads to the opening of calcium ion channels, causing a continuous release of calcium ions stored within the cells . This over-release of calcium ions results in continuous muscle contraction .

Biochemical Pathways

The continuous muscle contraction caused by the over-release of calcium ions leads to paralysis in insects . This paralysis occurs within minutes of the insect ingesting the compound, causing the insect to stop feeding almost immediately . The insect typically dies within 1 to 4 days .

Pharmacokinetics

It is known that chlorantraniliprole is extensively metabolized in insects . The compound’s ADME properties and their impact on bioavailability in humans remain largely unknown.

Result of Action

The primary result of Chlorantraniliprole’s action is the death of the insect due to paralysis . This occurs as a result of the continuous muscle contraction caused by the over-release of calcium ions . In addition to its stomach poison effect, Chlorantraniliprole also has a contact killing effect and can kill insect eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorantraniliprole. For example, the compound is safe for birds, bees, and fish, making it particularly suitable for use in rice fields where fish are bred . It is highly toxic to certain aquatic organisms such as large crustaceans . The compound is also stable under normal storage conditions .

Eigenschaften

IUPAC Name |

2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZGPYQITPSXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229860 | |

| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220031-50-4 | |

| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)